4-Methoxy-3-(3-morpholinopropoxy)aniline is an organic compound characterized by the presence of a methoxy group, a morpholine ring, and an aniline structure. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science. It is classified as an aromatic amine and is often used as an intermediate in the synthesis of more complex organic molecules.
4-Methoxy-3-(3-morpholinopropoxy)aniline falls under the category of aromatic amines. Its structure includes:
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)aniline typically follows a multi-step process:
The molecular formula for 4-Methoxy-3-(3-morpholinopropoxy)aniline is , with a molecular weight of approximately 266.34 g/mol. Its structure can be represented as follows:
COC1=C(C=C(C=C1)N)OCCCN2CCOCC2
The compound features a complex arrangement that includes:
4-Methoxy-3-(3-morpholinopropoxy)aniline can undergo several types of chemical reactions:
The mechanism of action for 4-Methoxy-3-(3-morpholinopropoxy)aniline is primarily related to its interactions in biological systems:
Property | Value |
---|---|
Molecular Formula | C14H22N2O3 |
Molecular Weight | 266.34 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structural integrity post-synthesis.
4-Methoxy-3-(3-morpholinopropoxy)aniline has several notable applications:
This compound represents a significant area of interest within both synthetic chemistry and medicinal research, highlighting its versatility and potential impact across various scientific domains.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6